Cas no 6641-61-8 (4-(4-nitrophenoxy)-1,1'-biphenyl)

4-(4-Nitrophenoxy)-1,1'-biphenyl is a biphenyl derivative featuring a nitrophenoxy substituent, which imparts unique electronic and structural properties. This compound is of interest in organic synthesis and materials science due to its conjugated aromatic system and electron-withdrawing nitro group, making it a potential intermediate for advanced polymers, liquid crystals, or optoelectronic materials. Its rigid molecular framework and polarizable nitro functionality may enhance thermal stability and optical performance in specialized applications. The compound's well-defined structure allows for precise modifications, facilitating tailored material design. Suitable for research and development, it offers a versatile building block for exploring structure-property relationships in high-performance materials.
4-(4-nitrophenoxy)-1,1'-biphenyl structure
6641-61-8 structure
Product Name:4-(4-nitrophenoxy)-1,1'-biphenyl
CAS No:6641-61-8
MF:C18H13NO3
MW:291.300724744797
CID:527507
PubChem ID:240864
Update Time:2025-11-03

4-(4-nitrophenoxy)-1,1'-biphenyl Chemical and Physical Properties

Names and Identifiers

    • 1,1'-Biphenyl,4-(4-nitrophenoxy)-
    • 1-(4-nitrophenoxy)-4-phenylbenzene
    • 4-(4-nitrophenoxy)biphenyl
    • 4-(4-Nitro-phenoxy)-biphenyl
    • 4-Nitro-1-(biphenylyl-(4)-oxy)-benzol
    • 4'-Phenyl-4-nitro-diphenylaether
    • AC1L664A
    • AC1Q21H6
    • Biphenyl-4-yl-(4-nitro-phenyl)-aether
    • biphenyl-4-yl-(4-nitro-phenyl)-ether
    • F0037-3842
    • NSC47658
    • Oprea1_288740
    • Oprea1_301411
    • SureCN1284365
    • 4-(4-nitrophenoxy)-1,1'-biphenyl
    • NSC 47658
    • DTXSID50286796
    • 1,1'-Biphenyl, 4-(4-nitrophenoxy)-
    • Benzene, 1-(4-biphenyloxy)-4-nitro-
    • NSC-47658
    • 6641-61-8
    • 4-(biphenyl-4-oxy)-1-nitrobenzene
    • 4-(4-Nitrophenoxy)-1,1'-biphenyl #
    • SCHEMBL1284365
    • AKOS000747545
    • Inchi: 1S/C18H13NO3/c20-19(21)16-8-12-18(13-9-16)22-17-10-6-15(7-11-17)14-4-2-1-3-5-14/h1-13H
    • InChI Key: XDVFITWKTSKXEB-UHFFFAOYSA-N
    • SMILES: O(C1C=CC(=CC=1)[N+](=O)[O-])C1C=CC(=CC=1)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 291.08959
  • Monoisotopic Mass: 291.08954328g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 3
  • Complexity: 346
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.3
  • Topological Polar Surface Area: 55Ų

Experimental Properties

  • PSA: 52.37
  • LogP: 5.57730

4-(4-nitrophenoxy)-1,1'-biphenyl Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0037-3842-2μmol
4-(4-nitrophenoxy)-1,1'-biphenyl
6641-61-8 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0037-3842-5μmol
4-(4-nitrophenoxy)-1,1'-biphenyl
6641-61-8 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0037-3842-10μmol
4-(4-nitrophenoxy)-1,1'-biphenyl
6641-61-8 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0037-3842-20μmol
4-(4-nitrophenoxy)-1,1'-biphenyl
6641-61-8 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F0037-3842-1mg
4-(4-nitrophenoxy)-1,1'-biphenyl
6641-61-8 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0037-3842-2mg
4-(4-nitrophenoxy)-1,1'-biphenyl
6641-61-8 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0037-3842-3mg
4-(4-nitrophenoxy)-1,1'-biphenyl
6641-61-8 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0037-3842-4mg
4-(4-nitrophenoxy)-1,1'-biphenyl
6641-61-8 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0037-3842-5mg
4-(4-nitrophenoxy)-1,1'-biphenyl
6641-61-8 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0037-3842-10mg
4-(4-nitrophenoxy)-1,1'-biphenyl
6641-61-8 90%+
10mg
$79.0 2023-05-17

Additional information on 4-(4-nitrophenoxy)-1,1'-biphenyl

Comprehensive Overview of 4-(4-Nitrophenoxy)-1,1'-Biphenyl (CAS No. 6641-61-8): Properties, Applications, and Industry Insights

4-(4-Nitrophenoxy)-1,1'-biphenyl (CAS No. 6641-61-8) is a specialized organic compound with a molecular structure combining biphenyl and nitrophenoxy functional groups. This nitroaromatic derivative has garnered attention in academic and industrial research due to its unique chemical properties, including its electron-withdrawing nitro group and extended π-conjugation system. Its molecular formula C18H13NO3 and molecular weight 291.30 g/mol make it a versatile intermediate in synthetic chemistry.

In recent years, the demand for high-performance organic intermediates like 4-(4-nitrophenoxy)biphenyl has surged, driven by advancements in material science and pharmaceutical research. Search engine analytics reveal growing queries such as "applications of nitrophenoxy compounds" and "biphenyl derivatives in OLEDs", reflecting industry trends. This compound's thermal stability (decomposition temperature >250°C) and solubility in organic solvents (e.g., DMF, THF) position it as a candidate for electronic materials and liquid crystal formulations.

The synthesis of CAS 6641-61-8 typically involves Ullmann-type coupling reactions between 4-nitrophenol and halogenated biphenyls, with recent studies optimizing yields using palladium catalysts. Researchers frequently search for "green synthesis methods for biphenyl ethers", highlighting the need for sustainable production. Analytical characterization via HPLC, NMR, and mass spectrometry confirms its high purity (>98%), a critical parameter for optoelectronic applications where impurity levels affect device performance.

Emerging applications include its use as a building block for conjugated polymers in organic photovoltaics, with patent literature describing its incorporation into hole-transport materials. The compound's fluorescence propertiesem ≈ 420 nm) are being explored for sensor development, aligning with the booming chemical sensor market. Environmental studies address its biodegradation pathways, responding to queries like "environmental fate of nitroaromatics".

Regulatory compliance remains a key consideration, with REACH registration data confirming its non-hazardous status at industrial scales. The compound's crystallographic data (monoclinic P21/c space group) aids in computational chemistry studies, a hot topic in AI-driven molecular design. Storage recommendations emphasize protection from UV degradation, relevant to users searching for "stability of aromatic nitro compounds".

Market analysis indicates growing procurement of 4-(4-nitrophenoxy)-1,1'-biphenyl by electronic chemical manufacturers in Asia-Pacific regions. Technical inquiries often focus on scaling up production and purification techniques, reflecting industry pain points. Recent publications demonstrate its utility in creating mesomorphic materials with tunable phase transitions, answering search trends about "smart materials from biphenyl cores".

Future research directions may explore its catalytic reduction to amine derivatives for pharmaceutical scaffolds, a subject of numerous medicinal chemistry queries. The compound's structure-activity relationships continue to inspire innovations in materials informatics, bridging traditional chemistry with machine learning approaches for molecular discovery.

Recommended suppliers
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.